molecular formula C9H10BrFO2S B13945210 1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene

1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene

Cat. No.: B13945210
M. Wt: 281.14 g/mol
InChI Key: RDNWLKNDABAFCZ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, fluorine, and isopropylsulfonyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene typically involves the introduction of bromine, fluorine, and isopropylsulfonyl groups onto a benzene ring. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes bromination and fluorination in the presence of suitable catalysts. The isopropylsulfonyl group can be introduced through sulfonation reactions using isopropylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The isopropylsulfonyl group can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the sulfonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfonic acids.

Scientific Research Applications

1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the isopropylsulfonyl group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluorobenzene: Lacks the isopropylsulfonyl group, making it less versatile in certain applications.

    1-Bromo-4-fluorobenzene: Has a different substitution pattern, affecting its reactivity and applications.

    1-Bromo-2-fluoro-4-(methylsulfonyl)benzene: Similar but with a methylsulfonyl group instead of an isopropylsulfonyl group.

Uniqueness

1-Bromo-2-fluoro-4-(isopropylsulfonyl)benzene is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C9H10BrFO2S

Molecular Weight

281.14 g/mol

IUPAC Name

1-bromo-2-fluoro-4-propan-2-ylsulfonylbenzene

InChI

InChI=1S/C9H10BrFO2S/c1-6(2)14(12,13)7-3-4-8(10)9(11)5-7/h3-6H,1-2H3

InChI Key

RDNWLKNDABAFCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)F

Origin of Product

United States

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